13,14-Dihydro-15-keto-pgf2alpha

Beschreibung

Nomenclature and Context within Prostanoid Biochemistry

13,14-Dihydro-15-keto-prostaglandin F2α, often abbreviated as PGFM, is a key organic compound within the prostanoid family of lipid molecules. nih.gov Prostanoids, which include prostaglandins (B1171923), thromboxanes, and prostacyclins, are unsaturated carboxylic acids derived from fatty acids and play crucial roles in numerous physiological processes. youtube.comhmdb.ca

The nomenclature of 13,14-Dihydro-15-keto-PGF2α reflects its chemical structure and origin. It is a prostaglandin (B15479496) Fα that is structurally derived from its parent compound, Prostaglandin F2α (PGF2α), through two specific enzymatic modifications: the oxidation of the hydroxyl group at carbon 15 to a keto group and the hydrogenation of the double bond between carbons 13 and 14. nih.govebi.ac.uk Its formal chemical name is 9α,11α-dihydroxy-15-oxo-prost-5Z-en-1-oic acid.

PGF2α itself is a primary prostaglandin synthesized from the endoperoxide PGH2 and is involved in processes such as uterine contraction and luteolysis. wikipedia.org The metabolism of PGF2α is a rapid process designed to deactivate the potent parent compound. The first step in this metabolic cascade is the oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGF2α. nih.gov This intermediate is then further metabolized by 15-oxoprostaglandin Δ13-reductase to yield the more stable 13,14-dihydro-15-keto-PGF2α. nih.gov This positions PGFM as a downstream, inactivated metabolite in the prostanoid biochemical pathway.

Table 1: Chemical Properties of 13,14-Dihydro-15-keto-PGF2α

| Property | Value | Source |

|---|---|---|

| Formal Name | 9α,11α-dihydroxy-15-oxo-prost-5Z-en-1-oic acid | |

| Synonyms | PGFM, 13,14-dihydro-15-keto PGF2α, 15-Keto-13,14-dihydroprostaglandin F2alpha | nih.gov |

| Molecular Formula | C₂₀H₃₄O₅ | nih.gov |

| Molecular Weight | 354.5 g/mol | nih.gov |

| CAS Number | 27376-76-7 | |

| Classification | Prostaglandin Fα, Ketone | nih.gov |

Significance as a Primary Metabolite and Research Biomarker

This characteristic makes the quantification of PGFM an invaluable tool and a widely accepted biomarker for PGF2α production across various fields of research. For instance, since PGF2α is a key mediator in inflammation, which involves the cyclooxygenase (COX-1 and COX-2) pathways, measuring PGFM levels provides a reliable index of enzymatic lipid peroxidation and inflammatory status. nih.gov Studies have utilized PGFM assays to monitor inflammatory responses, such as those induced by endotoxins. nih.gov

In reproductive physiology, PGF2α is known as a potent luteolytic agent, responsible for the regression of the corpus luteum. wikipedia.orgnih.gov Research has demonstrated that marked increases in PGFM levels in blood and urine coincide with luteal regression. nih.gov Consequently, measuring PGFM has become a standard method for studying the luteolytic cascade, the timing of estrous cycles in various animal species, and uterine health. youtube.comnih.gov The development of sensitive assays, such as radioimmunoassays (RIA) and enzyme immunoassays (EIA), has further solidified the role of PGFM as a crucial biomarker in both physiological and pathophysiological studies. nih.gov

Table 2: Research Applications of 13,14-Dihydro-15-keto-PGF2α as a Biomarker

| Research Area | Application | Key Findings | Source |

|---|---|---|---|

| Inflammation | Index of in vivo cyclooxygenase-catalyzed lipid peroxidation. | PGFM levels increase significantly during acute inflammation, such as in response to endotoxin (B1171834) infusion. | nih.gov |

| Reproductive Science | Marker for PGF2α-induced luteolysis. | Elevated PGFM concentrations in plasma and urine correlate with the regression of the corpus luteum. | nih.gov |

| Obstetrics | Indicator of PGF2α production during labor. | PGF2α is a uterine stimulant; PGFM measurement can be used to study the biochemical cascade of parturition. | nih.gov |

| Tendon Injury | Analysis of inflammatory and resolving lipid mediators. | Tendons have been found to contain high concentrations of COX pathway metabolites, including PGFM. | biorxiv.org |

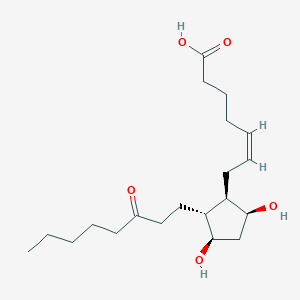

Structure

2D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIONYPMSCHQI-XAGFEHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019118 | |

| Record name | Prostaglandin FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13,14-Dihydro-15-keto PGF2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27376-76-7 | |

| Record name | 13,14-Dihydro-15-keto-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin� F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13,14-Dihydro-15-keto PGF2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways and Enzymatic Conversion of 13,14 Dihydro 15 Keto Pgf2α

Biosynthesis from Prostaglandin (B15479496) F2α Precursors

The journey from the biologically active PGF2α to its inactive metabolite, 13,14-dihydro-15-keto-PGF2α, is a two-step enzymatic cascade. This rapid conversion is essential for terminating the potent physiological effects of PGF2α.

Role of NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the inactivation of PGF2α is the oxidation of its hydroxyl group at carbon 15. This crucial reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govwikipedia.org 15-PGDH is a key enzyme responsible for the metabolic inactivation of prostaglandins (B1171923). capes.gov.br It facilitates the transfer of a hydride ion from the 15-hydroxyl group of PGF2α to its cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This process results in the formation of 15-keto-PGF2α and NADH. wikipedia.org

The conversion of the hydroxyl group to a keto group at this position dramatically reduces the biological activity of the prostaglandin. nih.gov The expression of 15-PGDH is widespread throughout various tissues, ensuring efficient local control over prostaglandin signaling. nih.gov In certain inflammatory conditions, such as inflammatory bowel disease, the levels of 15-PGDH are found to be reduced, which can contribute to elevated levels of prostaglandins. nih.govsigmaaldrich.com

Function of 15-oxo-Prostaglandin Δ13-Reductase

Following its formation, 15-keto-PGF2α is swiftly acted upon by a second enzyme, 15-oxo-prostaglandin Δ13-reductase, also known as prostaglandin reductase 1 (PTGR1). nih.govfrontiersin.org This enzyme catalyzes the reduction of the carbon-carbon double bond at the Δ13 position (between carbons 13 and 14) of the prostaglandin molecule. nih.govwikipedia.org The reaction utilizes NADPH as a cofactor to yield 13,14-dihydro-15-keto-PGF2α. nih.govuniprot.org This reduction step further ensures the complete inactivation of the prostaglandin. The sequential action of 15-PGDH and 15-oxo-prostaglandin Δ13-reductase provides a rapid and efficient mechanism for clearing biologically active PGF2α. nih.gov

Subsequent Metabolic Fates and Further Catabolism

While 13,14-dihydro-15-keto-PGF2α is a relatively stable metabolite and a useful biomarker for in vivo PGF2α production, it is not the final endpoint of prostaglandin metabolism. It undergoes further catabolism through various oxidative pathways to generate more water-soluble compounds that can be readily excreted.

Formation of Tetranor Metabolites (e.g., Tetranor-PGFM)

A major route for the further metabolism of 13,14-dihydro-15-keto-PGF2α is through β-oxidation. nih.gov This process involves the sequential removal of two-carbon units from the carboxylic acid side chain of the molecule. nih.gov Two successive rounds of β-oxidation lead to the formation of a "tetranor" metabolite, so named because it has four fewer carbons than the parent compound. The primary tetranor metabolite derived from 13,14-dihydro-15-keto-PGF2α is known as PGFM, which stands for prostaglandin F metabolite. nih.gov Due to its stability and abundance in urine, tetranor-PGFM is often measured as a reliable indicator of systemic PGF2α synthesis. nih.govvanderbilt.edu

Involvement of β- and ω-Oxidation Pathways

Both β-oxidation and ω-oxidation play significant roles in the complete breakdown of prostaglandins. nih.govnih.gov While β-oxidation shortens the carboxylic acid side chain, ω-oxidation targets the opposite end of the molecule, the terminal methyl group of the alkyl side chain. nih.gov This process typically involves hydroxylation followed by further oxidation to a carboxylic acid, creating a dicarboxylic acid. nih.gov These oxidative modifications, occurring in cellular compartments such as the mitochondria and peroxisomes, significantly increase the water solubility of the metabolites, facilitating their elimination from the body via urine. nih.govnih.gov

Enzymatic Regulation of 13,14-Dihydro-15-keto-PGF2α Production

The production of 13,14-dihydro-15-keto-PGF2α is tightly controlled at the enzymatic level. The key regulatory points are the expression and activity of the two primary enzymes in its biosynthetic pathway: 15-PGDH and 15-oxo-prostaglandin Δ13-reductase.

The expression of 15-PGDH, the rate-limiting enzyme, is influenced by a variety of factors, including hormones and inflammatory mediators. For instance, pro-inflammatory cytokines like TNF-α have been shown to suppress the transcription of the 15-PGDH gene, leading to reduced enzyme levels and consequently higher concentrations of active prostaglandins. nih.govsigmaaldrich.com Conversely, factors that upregulate 15-PGDH can dampen prostaglandin signaling.

The activity of both enzymes is also dependent on the availability of their respective cofactors, NAD+ for 15-PGDH and NADPH for 15-oxo-prostaglandin Δ13-reductase. wikipedia.orgnih.gov The cellular redox state and the concentrations of these cofactors can therefore modulate the rate of PGF2α catabolism. This intricate regulation ensures that the levels of biologically active prostaglandins are precisely managed to meet the physiological needs of the cell and tissue.

Modulation of 15-PGDH Activity and Expression

The activity and expression of 15-PGDH, the key enzyme in PGF2α metabolism, are subject to regulation by various factors, including steroid hormones.

Steroid hormones play a significant role in modulating 15-PGDH activity, particularly in reproductive tissues like the human chorion and placenta.

Cortisol: Studies have demonstrated that cortisol exerts a dose-dependent inhibitory effect on 15-PGDH activity in both placental and chorion trophoblast cells. nih.gov This inhibition is associated with a significant decrease in the levels of 15-PGDH messenger ribonucleic acid (mRNA). nih.gov The mechanism of this inhibition may involve the glucocorticoid receptor (GR), as other glucocorticoids like dexamethasone (B1670325) and beta-methasone also decrease PGDH activity and expression. nih.gov

Progestagens: In contrast to cortisol, progestagens have been shown to increase 15-PGDH activity. nih.gov Synthetic progestins such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and R5020 stimulate PGDH activity. nih.govnih.gov This effect appears to be mediated through the progesterone (B1679170) receptor (PR), as the progesterone receptor antagonist RU486 inhibits this stimulatory effect. nih.gov Interestingly, there is evidence suggesting a competitive interaction between cortisol and progesterone in the regulation of 15-PGDH, potentially involving both the GR and PR. nih.gov

The table below summarizes the influence of various steroid hormones on 15-PGDH activity based on research findings.

| Steroid Hormone | Effect on 15-PGDH Activity | Tissue/Cell Type | Reference |

| Cortisol | Inhibitory | Human chorion and placental trophoblast cells | nih.govnih.gov |

| Dexamethasone | Inhibitory | Human chorion and placental trophoblast cells | nih.gov |

| Beta-methasone | Inhibitory | Human chorion and placental trophoblast cells | nih.gov |

| Progesterone | Stimulatory/Maintains activity | Human chorion and placental trophoblast cells | nih.govnih.gov |

| Medroxyprogesterone Acetate (MPA) | Stimulatory | Human chorion and placental trophoblast cells | nih.govnih.gov |

| R5020 (synthetic progestin) | Stimulatory | Human chorion and placental trophoblast cells | nih.gov |

Enzyme Kinetics and Mechanistic Investigations

The enzymatic conversion of PGF2α to 13,14-dihydro-15-keto-PGF2α is a two-step process. The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGF2α to a 15-keto group, catalyzed by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This is followed by the reduction of the Δ¹³ double bond by a 15-keto-prostaglandin Δ¹³-reductase.

Investigations into the mechanism of PGF2α-induced luteolysis in rats have provided insights into the downstream effects of this prostaglandin. Administration of PGF2α leads to a decreased response of luteal adenylate cyclase to various stimulatory agents, suggesting an effect on a common component of the signaling pathway, possibly the stimulatory guanine (B1146940) nucleotide-binding protein (Ns). nih.gov Further studies have shown that PGF2α administration in rats leads to a post-cAMP defect in steroidogenesis, potentially by affecting the mobilization of endogenous cholesterol for progesterone synthesis. nih.gov

Interrelationships with Other Prostanoid Metabolic Cascades

The metabolism of PGF2α and its metabolite, 13,14-dihydro-15-keto-PGF2α, is interconnected with the metabolic pathways of other prostanoids, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), as well as the formation of isoprostanes.

PGE2 and PGD2, like PGF2α, are metabolized by 15-PGDH. Therefore, the regulation of 15-PGDH activity can concurrently affect the levels of all three prostaglandins. For instance, in the cervix, PGE2 can regulate its own inactivation by decreasing the expression of 15-PGDH, leading to an accumulation of active PGE2. nih.gov The metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, is considered largely inactive, though it can act as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govhmdb.ca Similarly, PGD2 is metabolized to 13,14-dihydro-15-keto-PGD2, which is a selective agonist for the CRTH2/DP2 receptor.

The following table outlines the key enzymes and metabolites in the interconnected pathways of PGF2α, PGE2, and PGD2.

| Precursor Prostaglandin | Key Metabolizing Enzyme | Primary Metabolite |

| Prostaglandin F2α (PGF2α) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 13,14-dihydro-15-keto-PGF2α |

| Prostaglandin E2 (PGE2) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 13,14-dihydro-15-keto-PGE2 |

| Prostaglandin D2 (PGD2) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 13,14-dihydro-15-keto-PGD2 |

Isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. hmdb.caresearchgate.net One such isoprostane is 8-iso-PGF2α. The metabolism of 8-iso-PGF2α mirrors that of PGF2α, leading to the formation of 8-iso-13,14-dihydro-15-keto-PGF2α. glpbio.cncvmh.fr This metabolite has been identified in rabbits, monkeys, and humans following the infusion of 8-iso-PGF2α. glpbio.cncvmh.fr

The measurement of F2-isoprostanes, such as 8-iso-PGF2α and its metabolites, is considered a reliable biomarker of oxidative stress in vivo. nih.govvumc.orgoxfordbiomed.com While both enzymatic and non-enzymatic pathways can contribute to the formation of 8-iso-PGF2α, the ratio of 8-iso-PGF2α to PGF2α (or their respective metabolites) can help distinguish between chemical lipid peroxidation and enzymatic formation. nih.gov

Physiological and Biological Roles in Experimental Research Models

Utility as an In Vivo Marker for Endogenous Prostaglandin (B15479496) F2α Production

Due to its nature as the first major plasma metabolite of PGF2α in the 15-hydroxy prostaglandin dehydrogenase pathway, the measurement of PGFM in plasma serves as a reliable indicator of the in vivo production of PGF2α. bertin-bioreagent.com This application is crucial in both physiological and pathophysiological studies to understand the role of cyclooxygenase (COX)-1 and COX-2 pathways in lipid peroxidation. nih.gov The development of radioimmunoassays and enzyme immunoassays for PGFM has provided researchers with a valuable tool to assess endogenous PGF2α synthesis. nih.govnih.gov For instance, studies have shown that after an endotoxin (B1171834) infusion in pigs, plasma levels of PGFM increase significantly, reflecting an inflammatory response and increased PGF2α production. nih.gov

Involvement in Reproductive Physiology Research Models

PGFM has been extensively studied in various animal models to understand the complex mechanisms of reproductive physiology. Its measurement provides insights into luteal function, the timing of birth, postpartum recovery, and pregnancy status.

Regulation of Luteal Function and Mechanisms of Luteolysis

Prostaglandin F2α is the primary hormone responsible for the regression of the corpus luteum (CL), a process known as luteolysis, in many species. scielo.org.mx The measurement of PGFM provides a window into the pulsatile release of uterine PGF2α that initiates and completes this process. researchgate.net

In cattle, luteal regression is characterized by a series of PGFM pulses. researchgate.netcapes.gov.br Studies have shown that during spontaneous luteolysis, there is a transient increase in blood flow to the corpus luteum that coincides with these PGFM pulses. This suggests a direct relationship between PGF2α release, changes in luteal hemodynamics, and the subsequent decline in progesterone (B1679170) production. Research in heifers has demonstrated that the number and amplitude of PGFM pulses vary, but their presence is a clear indicator of active luteolysis. researchgate.netcapes.gov.br However, a single, smaller pulse of PGFM is often insufficient to cause complete luteal regression. researchgate.net In contrast to its parent compound, PGF2α, direct administration of PGFM to mares did not induce luteolysis, indicating that PGFM itself is not biologically active in this regard and primarily serves as a marker of PGF2α secretion. nih.gov

Interactive Data Table: PGFM Pulse Characteristics During Luteolysis in Heifers This table summarizes the characteristics of PGFM pulses during different stages of luteolysis in heifers. Data is normalized to the decrease in plasma progesterone.

| Luteolytic Period | Average Number of PGFM Pulses (per 18-hour session) | Peak PGFM Concentration (pg/mL) |

| Preluteolytic | 2.3 ± 0.2 | Low |

| Luteolytic | 2.3 ± 0.2 | 134.5 ± 18.9 |

| Postluteolytic | 2.3 ± 0.2 | Low |

Data adapted from various studies on bovine reproductive physiology. researchgate.netcapes.gov.br

Studies on Resumption of Postpartum Ovarian Activity

The period after birth, or postpartum period, is critical for the resumption of normal ovarian cycles. PGF2α is involved in uterine involution and the re-establishment of ovarian function. openaccesspub.orgactascientific.com Monitoring PGFM levels postpartum provides insights into these recovery processes.

In dairy cows, higher PGFM concentrations in the early postpartum period are associated with a quicker return to normal ovarian activity. tdl.org Conversely, lower PGFM levels have been linked to conditions like endometritis (uterine inflammation), which can delay the resumption of cyclicity. nih.gov Studies have shown that cows that develop endometritis have lower PGFM concentrations compared to healthy cows, except for a brief period around 15 to 21 days postpartum when their levels increase. nih.gov This suggests that an appropriate PGF2α response is crucial for uterine health and subsequent fertility. nih.gov The administration of PGF2α during the early postpartum period has been shown to shorten the interval to the first estrus. openaccesspub.org

Differentiation of Pregnancy from Pseudopregnancy in Animal Species

Pseudopregnancy, a condition where a non-pregnant female exhibits signs of pregnancy, can be a challenge in animal breeding. wikipedia.orgbabycenter.com PGFM has emerged as a valuable non-invasive marker to distinguish between true pregnancy and pseudopregnancy in several species, particularly felines. nih.govresearchgate.net

In the Iberian lynx, urinary and fecal PGFM levels show a significant increase after day 45 of gestation in pregnant females, reaching a peak around parturition. nih.govlifelynxconnect.eu In contrast, pseudopregnant females exhibit only a slight, non-significant increase in PGFM. nih.govlifelynxconnect.eu This distinct difference allows for reliable pregnancy diagnosis approximately 20 days before birth. nih.gov This method has also been explored in other felid species, although patterns of fecal PGFM can vary. researchgate.net In many felids, PGFM concentrations increase 10- to 350-fold above baseline only in pregnant animals. researchgate.net

Interactive Data Table: Urinary PGFM Levels in Pregnant vs. Pseudopregnant Iberian Lynx This table compares the urinary PGFM concentrations between pregnant and pseudopregnant Iberian lynx at different stages post-mating.

| Days Post-Mating | PGFM Concentration in Pregnant Females (ng/mL) | PGFM Concentration in Pseudopregnant Females (ng/mL) |

| Before Mating | ~1.5 | ~1.5 |

| After Day 20 | Slight Increase | Does not exceed 7 |

| After Day 45 | Increases from 10 to a peak of 46.0 ± 19.3 | Remains low |

Data based on research in the Iberian lynx. nih.govlifelynxconnect.eu

Temporal Relationships with Reproductive Hormones in Animal Models

The reproductive cycle is governed by a complex interplay of various hormones. PGFM levels, reflecting PGF2α secretion, have been studied in relation to other key reproductive hormones like luteinizing hormone (LH), progesterone, and estradiol (B170435) to understand their coordinated regulation.

In cattle, the pulsatile release of PGFM during luteolysis is closely linked to a sharp decline in progesterone concentrations. nih.gov While exogenous progesterone administration can induce PGFM pulses, there is a significant lag time, suggesting an indirect rather than a direct stimulatory effect on PGF2α secretion at the time of luteolysis. nih.gov In periparturient rats, the secretory patterns of gonadotropins (like LH), estrogens, and prostaglandin-F are temporally related, highlighting the integrated control of the reproductive process. nih.gov Studies in various species have established that as progesterone levels decrease, PGF2α (and thus PGFM) levels tend to peak, which is essential for the initiation of a new cycle or the onset of labor. wikipedia.org

Role in Inflammation Research Paradigms

The study of inflammatory processes has significantly benefited from the measurement of various arachidonic acid metabolites. nih.gov PGFM has emerged as a key biomarker in this field, providing valuable insights into the enzymatic and chemical lipid peroxidation that characterizes inflammatory responses.

Index of Cyclooxygenase-Mediated Lipid Peroxidation in Experimental Inflammation

PGFM is a well-established index of lipid peroxidation that occurs via the cyclooxygenase (COX) pathways (COX-1 and COX-2). nih.gov The metabolism of PGF2α, which is produced during inflammatory conditions, leads to the formation of PGFM. nih.gov Consequently, measuring PGFM levels offers a reliable method to assess the extent of enzymatic lipid peroxidation in vivo.

A study involving the induction of acute inflammation in pigs through endotoxin infusion demonstrated a several-fold increase in plasma levels of PGFM. nih.gov This finding underscores the relevance of using PGFM radioimmunoassays in studies of inflammatory injury and other pathophysiological conditions to gauge in vivo enzymatic lipid peroxidation. nih.gov

The development and validation of radioimmunoassays for PGFM have been pivotal in this area of research. nih.gov These assays exhibit high specificity, with minimal cross-reactivity to other related prostaglandins (B1171923), ensuring accurate measurement of PGFM levels. nih.gov

| Compound | Cross-Reactivity (%) |

|---|---|

| PGF2alpha | 0.02 |

| 15-keto-PGF2alpha | 0.43 |

| PGE2 | < 0.001 |

| 15-keto-13,14-dihydro-PGE2 | 0.5 |

| 8-iso-15-keto-13,14-dihydro-PGF2alpha | 1.7 |

| 11beta-PGF2alpha | < 0.001 |

| 9beta-PGF2alpha | < 0.001 |

| TXB2 | < 0.001 |

| 8-iso-PGF3alpha | 0.01 |

Studies in Oxidative Stress-Related Biological Systems

Elevated production of isoprostanes, including isomers of PGFM, is a hallmark of conditions characterized by oxidative stress. While 8-iso-PGF2α has been widely used as a biomarker for oxidative stress, its formation can be attributed to both chemical lipid peroxidation and COX-dependent pathways, leading to potential ambiguity. nih.gov

To address this, the ratio of 8-iso-PGF2α to PGF2α, and by extension their metabolites, has been proposed as a more precise measure to distinguish between enzymatic and chemical lipid peroxidation. nih.gov In future in vivo studies, the ratio of the metabolites 8-iso-15-keto-dihydro-PGF2α to 15-keto-dihydro-PGF2α (PGFM) could serve as a more accurate indicator. nih.gov

Research has shown that in certain contexts, such as in the plasma of rats, chemical lipid peroxidation contributes only a small fraction to the total 8-iso-PGF2α levels. nih.gov Conversely, in human males, the majority of plasma 8-iso-PGF2α is generated through chemical lipid peroxidation. nih.gov These findings highlight the importance of using specific and reliable biomarkers like PGFM to accurately interpret the mechanisms of lipid peroxidation in different biological systems.

Cellular Mechanisms and Signaling Pathways Research

Eicosanoids, including prostaglandins and their metabolites, exert their effects locally at the site of their synthesis through receptor-mediated signaling pathways. These pathways are typically linked to G-proteins and play a crucial role in a wide array of physiological and pathological processes. nih.gov

Investigation of Receptor-Mediated G-Protein Linked Signaling of Eicosanoids

All eicosanoids, including PGF2α and its metabolite PGFM, function through receptor-mediated G-protein linked signaling pathways. The actions of these molecules are potent, capable of inducing significant physiological effects even at very low concentrations.

The prostaglandin F2α receptor (FP receptor) is a G protein-coupled receptor that mediates the cellular and physiological effects of PGF2α. scienceopen.com While PGF2α is the primary ligand for the FP receptor, the receptor can also be stimulated by other prostaglandins, albeit with lower potency. wikipedia.org Endogenous PGF2α has a very short half-life in circulation, being rapidly metabolized to the more stable PGFM. nih.govscienceopen.com This makes the measurement of PGFM essential for understanding the in vivo activity of the PGF2α-FP receptor axis.

Advanced Analytical Methodologies for 13,14 Dihydro 15 Keto Pgf2α Quantification in Research Samples

Immunoassay Development and Validation for Research Applications

Immunoassays represent a cornerstone for the quantification of PGFM, offering high sensitivity and the capacity for high-throughput analysis. These methods rely on the specific binding interaction between an antibody and the PGFM antigen.

Enzyme immunoassays (EIA), including the enzyme-linked immunosorbent assay (ELISA), have been developed as sensitive and convenient alternatives to radioimmunoassays for PGFM quantification. nih.govfao.org These are typically competitive assays where the PGFM in a sample competes with a fixed amount of enzyme-labeled PGFM for a limited number of antibody binding sites. nih.gov The enzyme activity, measured colorimetrically or fluorometrically, is inversely proportional to the concentration of PGFM in the sample. nih.gov

Commercial ELISA kits are available that can measure PGFM in the range of approximately 2.3 to 5,000 pg/ml, with a typical detection limit around 15 pg/ml. Research has demonstrated the development of quantitative EIAs for PGFM in various biological matrices, such as bovine plasma. nih.govfao.org In one such study, an EIA was developed using acetylcholine (B1216132) esterase covalently bound to PGFM as the tracer. nih.govfao.org Validation of this assay showed a high correlation (r = .95) with radioimmunoassay (RIA) measurements of the same plasma samples. nih.govfao.org However, for satisfactory and accurate results, it is often necessary to extract PGFM from the plasma sample prior to analysis to remove interfering substances. nih.govfao.orgnih.gov For instance, direct EIA of human serum extracts from an octadecylsilyl silica (B1680970) column can yield abnormally high PGFM levels due to unidentified interferences, which can be eliminated by a preliminary High-Performance Liquid Chromatography (HPLC) purification step. nih.gov

Table 1: Performance Characteristics of a Validated Enzyme Immunoassay (EIA) for PGFM in Bovine Plasma

| Parameter | Finding | Reference |

|---|---|---|

| Assay Principle | Quantitative solid-phase competitive EIA using acetylcholine esterase-labeled PGFM. | nih.govfao.org |

| Linear Range | 391 to 200,000 fg per microtiter well. | nih.govfao.org |

| Assay Sensitivity | Average of 391 fg per well. | nih.govfao.org |

| Correlation with RIA | Correlation coefficient of .95. | nih.govfao.org |

| Intra-assay Coefficient of Variation (CV) | 3.3% | nih.govfao.org |

| Inter-assay Coefficient of Variation (CV) | 10.6% | nih.govfao.org |

Radioimmunoassay (RIA) is a classic and highly sensitive technique that has been extensively used for the detection and quantification of PGFM. nih.govnih.gov The method involves the competitive binding of radiolabeled PGFM and unlabeled PGFM from a sample to a specific antibody. The amount of radioactivity bound to the antibody is inversely related to the concentration of PGFM in the sample.

The development of a PGFM RIA requires raising a specific antibody, typically in rabbits, by immunizing them with a PGFM-protein conjugate (e.g., PGFM coupled to bovine serum albumin, BSA). nih.govnih.gov The specificity of the antibody is a critical factor, and cross-reactivity with other related prostaglandins (B1171923) must be thoroughly evaluated. For example, a developed RIA showed minimal cross-reactivity with PGF2α (0.02%), 15-keto-PGF2α (0.43%), and PGE2 (<0.001%), demonstrating its high specificity for PGFM. nih.gov The detection limit for RIA methods can be as low as 45 pmol/L. nih.gov RIA has been successfully applied to measure PGFM in various biological fluids, including plasma and amniotic fluid. nih.gov Studies have used RIA to track PGFM levels during inflammatory conditions and in various reproductive states. nih.govnih.gov For instance, PGFM concentrations in the plasma of cycling women were found to be 63.6 +/- 10.3 pg/ml and were significantly elevated during induced abortion and late-stage labor. nih.gov

Table 2: Validation and Application Data for PGFM Radioimmunoassay (RIA)

| Parameter | Finding | Reference |

|---|---|---|

| Detection Limit | Approximately 45 pmol/L. | nih.gov |

| Intra-assay Precision (CV) | 12.2% at 64 pg/0.1 ml. | nih.gov |

| Cross-reactivity (PGF2α) | 0.02% | nih.gov |

| Cross-reactivity (15-keto-PGF2α) | 0.43% | nih.gov |

| Cross-reactivity (PGE2) | <0.001% | nih.gov |

| Concentration in Cycling Women (Plasma) | 63.6 ± 10.3 pg/ml (mean ± SEM). | nih.gov |

| Concentration in Late-Stage Labor (Plasma) | 352 ± 107 pg/ml. | nih.gov |

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

While immunoassays are powerful tools, chromatographic and mass spectrometric methods provide a higher degree of specificity and are considered the gold standard for definitive identification and quantification, overcoming the potential limitations of antibody cross-reactivity. nih.gov

High-Performance Liquid Chromatography (HPLC) plays a critical role in the analysis of PGFM, primarily as a purification and separation technique. nih.govnih.gov Due to the complexity of biological matrices like plasma and serum, direct analysis by immunoassay can be compromised by interfering substances. nih.gov HPLC is employed to isolate PGFM from these interfering components prior to quantification. nih.gov This purification step is essential for obtaining accurate and reliable results, particularly when using EIAs. nih.gov For example, research has shown that removing unidentified interfering substances from serum extracts via HPLC is necessary to prevent the overestimation of PGFM levels in enzyme immunoassays. nih.gov HPLC can also be the initial purification step before analysis by more definitive methods like gas chromatography-mass spectrometry (GC-MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the method of choice for the definitive quantification of eicosanoids, including PGFM, in biological samples. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov LC-MS/MS overcomes many of the limitations associated with immunoassays and GC-MS, such as the need for complex derivatization steps. nih.gov

Researchers have developed and validated sensitive and simple LC-MS/MS methods for the simultaneous quantification of numerous eicosanoids, including PGFM, in various human matrices. nih.gov These methods can achieve limits of quantification in the low ng/mL range and offer a large dynamic range, with short analysis times. nih.gov The validity of these LC-MS/MS methods is often established according to regulatory guidelines, ensuring high accuracy and precision. nih.gov The use of deuterated internal standards, such as 13,14-Dihydro-15-keto-PGF2α-d4, is common in LC-MS assays to ensure the highest level of quantitative accuracy. medchemexpress.com The validation of immunoassays is often confirmed by comparing the results with those obtained by mass spectrometric methods, highlighting the role of LC-MS as a reference technique. nih.gov

Rigorous Assay Validation and Performance Metrics in Academic Settings

The reliability and accuracy of PGFM quantification depend on rigorous assay validation. This involves assessing the specificity, sensitivity, precision, and accuracy of the analytical method.

Specificity and Cross-Reactivity Profiles with Related Analytes

Specificity is a critical parameter, ensuring that the assay detects only PGFM and not other structurally similar prostaglandins or their metabolites. Cross-reactivity studies are performed to determine the extent to which the assay's antibodies bind to other related compounds.

For example, a developed radioimmunoassay for PGFM showed very low cross-reactivity with PGF2α (0.02%), PGE2 (<0.001%), and other related prostaglandins. nih.gov However, it did exhibit some cross-reactivity with 15-keto-PGF2α (0.43%) and 15-keto-13,14-dihydro-PGE2 (0.5%). nih.gov

Commercial ELISA kits also provide detailed cross-reactivity data. One such kit demonstrates 100% reactivity with 13,14-dihydro-15-keto PGF2α, while showing significantly lower cross-reactivity with 13,14-dihydro-15-keto Prostaglandin (B15479496) E2 (2.7%) and 15-keto Prostaglandin F2α (1.8%). biomol.com Cross-reactivity with other prostaglandins like PGD2, PGE2, and PGF2α is typically less than 0.01%. biomol.com

The following table illustrates the cross-reactivity profile of a commercial PGFM ELISA kit:

| Analyte | Cross-Reactivity (%) |

| 13,14-dihydro-15-keto Prostaglandin F2α | 100 |

| 13,14-dihydro-15-keto Prostaglandin E2 | 2.7 |

| 15-keto Prostaglandin F2α | 1.8 |

| Prostaglandin D2 | <0.01 |

| Prostaglandin E2 | <0.01 |

| Prostaglandin F2α | <0.01 |

Data sourced from a commercially available ELISA kit. biomol.com

Determination of Analytical Sensitivity and Detection Limits

Analytical sensitivity refers to the lowest concentration of PGFM that can be reliably distinguished from a blank sample. This is often reported as the limit of detection (LOD).

Different assay methodologies yield varying levels of sensitivity. A radioimmunoassay for PGFM reported a detection limit of approximately 45 pmol/L. nih.gov A direct EIA for buffalo plasma had a sensitivity of 20 pg/ml. nih.gov Commercially available ELISA kits often specify their sensitivity, with one example being approximately 15 pg/ml (defined as 80% B/B0). biomol.com Another human-specific ELISA kit reports a sensitivity of 0.1 ng/mL. mybiosource.com

Assessment of Precision, Accuracy, and Reproducibility (Intra- and Inter-Assay Variability)

Precision, which encompasses both intra-assay (within-run) and inter-assay (between-run) variability, is a measure of the reproducibility of the assay. salimetrics.comresearchgate.net It is typically expressed as the coefficient of variation (CV). Accuracy refers to how close the measured value is to the true value.

In a radioimmunoassay for PGFM, the intra-assay precision was reported as a CV of 12.2% at a concentration of 64 pg/0.1 ml and 14.0% at 512 pg/0.1 ml in human plasma. nih.gov The intra-assay accuracy for the same assay was 108.6% and 103.3% for low and high standards, respectively. nih.gov Generally, for immunoassays, an inter-assay CV of less than 15% and an intra-assay CV of less than 10% are considered acceptable. salimetrics.comresearchgate.net

The validation of these performance metrics ensures that the data generated from PGFM quantification are reliable and can be confidently interpreted in a research context.

Sample Stability and Optimized Handling Protocols for Research Integrity

The integrity of research findings heavily relies on the stability of the analyte of interest within biological samples from collection to analysis. For 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), a key metabolite of prostaglandin F2α (PGF2α), ensuring its stability is paramount for accurate quantification and meaningful interpretation of results. While specific, comprehensive stability data for PGFM in human matrices is limited in publicly available literature, valuable insights can be drawn from studies on related prostaglandin metabolites and general best practices in metabolomics.

The chemical nature of prostaglandins and their metabolites suggests a potential for instability under various conditions. A closely related compound, 13,14-dihydro-15-keto-PGE2, has been shown to be chemically unstable, with its degradation influenced by factors such as pH, temperature, and the presence of albumin. nih.gov This inherent instability underscores the critical need for standardized and optimized protocols for handling samples intended for PGFM analysis.

Factors Influencing Sample Stability:

Several pre-analytical variables can significantly impact the measured concentrations of PGFM, leading to either artificially elevated or decreased levels. These factors include:

Temperature and Storage Duration: The temperature at which samples are stored and the duration of storage are critical determinants of analyte stability. General recommendations for metabolomics studies suggest immediate processing of samples after collection and long-term storage at ultra-low temperatures, preferably at -80°C, to minimize enzymatic and chemical degradation. nih.gov While specific long-term stability data for PGFM at various temperatures in human plasma and urine is scarce, a study on other urinary prostaglandin metabolites, such as 11-dehydro-thromboxane-B2, demonstrated stability for over 10 years when stored at -40°C. nih.gov This suggests that PGFM may also exhibit long-term stability under appropriate deep-freeze conditions. However, storage at higher temperatures, such as -20°C, may not be sufficient for long-term preservation.

Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can have a detrimental effect on the stability of certain metabolites. A study on urinary eicosanoids found that while some prostaglandin metabolites were stable, the concentration of 8-iso-PGF2α, another important PGF2α isomer, was significantly affected by multiple freeze-thaw cycles. nih.gov This highlights the importance of aliquoting samples into smaller volumes upon initial processing to avoid the need for repeated thawing of the entire sample. It is a widely accepted best practice in biobanking and metabolomics to limit the number of freeze-thaw cycles to a maximum of three. nih.gov

Sample Collection and Processing: The initial steps of sample collection and processing are critical for preserving the integrity of PGFM. For blood samples, the choice of anticoagulant can be a factor. While specific studies on the optimal anticoagulant for PGFM are not readily available, EDTA is commonly used for plasma collection in prostaglandin analysis. Immediate centrifugation of blood samples after collection to separate plasma is crucial to minimize enzymatic activity from blood cells. For urine samples, collection of a 24-hour sample can provide a more representative measure of PGFM excretion over time compared to a single spot urine sample. researchgate.net Regardless of the sample type, prompt cooling and processing are essential.

Optimized Handling Protocols:

To ensure the integrity of research samples for PGFM quantification, the following optimized handling protocols are recommended:

Blood Sample Collection and Processing:

Collection: Collect whole blood into tubes containing an appropriate anticoagulant, such as EDTA.

Immediate Cooling: Place the collected blood samples on ice immediately to inhibit enzymatic activity.

Centrifugation: Within one hour of collection, centrifuge the blood samples at a low speed (e.g., 1000-2000 x g) for 10-15 minutes at 4°C to separate the plasma.

Aliquoting: Carefully transfer the plasma supernatant to pre-labeled cryogenic vials. It is advisable to create multiple small aliquots to avoid repeated freeze-thaw cycles.

Storage: Immediately store the plasma aliquots at -80°C for long-term storage.

Urine Sample Collection and Processing:

Collection: For quantitative analysis, a 24-hour urine collection is preferable. For screening purposes, a first or second morning void can be used.

Preservatives: While some studies suggest the use of preservatives like sodium azide (B81097) to inhibit microbial growth, their impact on PGFM stability and the analytical method should be carefully evaluated. nih.gov If samples can be processed and frozen promptly, preservatives may not be necessary.

Centrifugation: Centrifuge the urine sample to remove any sediment or cellular debris.

Aliquoting and Storage: Aliquot the clear supernatant into cryogenic vials and store immediately at -80°C.

Data Tables:

The following tables summarize the recommended handling and storage conditions based on the available literature and general best practices.

Table 1: Recommended Sample Handling and Storage Conditions for 13,14-Dihydro-15-keto-PGF2α Analysis

| Parameter | Recommendation | Rationale |

| Blood Anticoagulant | EDTA | Commonly used for prostaglandin analysis, chelates divalent cations that can be cofactors for enzymes. |

| Sample Processing Time | Within 1 hour of collection | To minimize ex vivo analyte degradation by cellular enzymes. |

| Processing Temperature | 4°C | To slow down enzymatic and chemical reactions during processing. |

| Long-Term Storage Temp. | -80°C | Considered the gold standard for long-term stability of most biological molecules, including lipids. nih.gov |

| Freeze-Thaw Cycles | Minimize (≤3 cycles) | Repeated cycles can lead to degradation of sensitive analytes like some eicosanoids. nih.gov |

Table 2: Inferred Stability of 13,14-Dihydro-15-keto-PGF2α Based on Related Compounds

| Condition | Matrix | Related Compound | Observed Stability | Implication for PGFM |

| Long-Term Storage (-40°C) | Urine | 11-dehydro-thromboxane-B2 | Stable for >10 years nih.gov | Suggests potential for good long-term stability at ultra-low temperatures. |

| Multiple Freeze-Thaw Cycles | Urine | 8-iso-PGF2α | Unstable after multiple cycles nih.gov | Indicates that PGFM may also be susceptible to degradation with repeated freeze-thaw cycles. |

| Aqueous Solution (pH, Temp) | Buffer | 13,14-dihydro-15-keto-PGE2 | Unstable, degradation dependent on pH and temperature nih.gov | Suggests that PGFM stability in biological fluids could be influenced by pH and temperature. |

| Presence of Albumin | Buffer | 13,14-dihydro-15-keto-PGE2 | Albumin accelerates degradation nih.gov | Suggests that PGFM in plasma may be less stable than in urine due to the high protein content. |

Advanced Research Applications and Experimental Model Systems

In Vitro and Ex Vivo Experimental Models for Biological Investigations

In vitro and ex vivo models are indispensable for conducting detailed investigations into the biological roles of PGFM, allowing researchers to study cellular and tissue-level mechanisms in a controlled environment.

Studies have indicated that uterine tissues, including the endometrium, are capable of producing prostaglandins (B1171923) from endogenous precursors in vitro. nih.gov Endometrial tissue culture systems provide a platform to investigate the synthesis, metabolism, and effects of PGFM directly on uterine cells. While specific studies focusing solely on the modulation of endometrial tissue cultures with PGFM are not extensively detailed in the provided results, research on uterine involution in mares involved obtaining endometrial biopsy samples for histological evaluation alongside plasma PGFM measurements. nih.gov Such models could be used to explore how PGFM influences endometrial function during processes like luteolysis, implantation, and postpartum recovery.

Cell-based assays are fundamental for dissecting the molecular pathways involving PGFM. americanpeptidesociety.org These assays allow for the measurement of enzyme activity and the secretion of metabolites in response to specific stimuli. americanpeptidesociety.orgnih.gov Techniques like flow cytometry and fluorescence-based assays can be employed to measure enzyme activity at the single-cell level, offering high-throughput and precise data. nih.govresearchgate.netmdpi.com

For instance, cell-based assays can be designed to:

Quantify the activity of enzymes responsible for the synthesis and degradation of PGFM.

Screen for compounds that modulate the production of PGFM.

Investigate the downstream signaling effects of PGFM on target cells.

Computational tools are also being developed to infer the activity of metabolic and secretory pathways from large-scale 'omic' datasets (e.g., transcriptomics, proteomics), which can provide a systems-level view of how PGFM production and secretion are regulated. nih.gov

Investigational Tools in Enzyme Activity Research

PGFM serves as a critical investigational tool in the study of enzyme activity, particularly for the cyclooxygenase (COX) enzymes. The measurement of PGFM provides an indirect but reliable index of the in vivo production of its parent compound, PGF2α, which is synthesized through the COX pathway. nih.gov

The development of sensitive and specific immunoassays, such as radioimmunoassays (RIA) and enzyme immunoassays (EIA), has been pivotal in this research. nih.govnih.gov These assays allow for the precise quantification of PGFM in various biological samples. nih.govelkbiotech.com For example, a radioimmunoassay for PGFM was developed and validated to serve as an index of lipid peroxidation via COX-1 and COX-2 during inflammation. nih.gov This study demonstrated a several-fold increase in plasma PGFM levels in pigs after endotoxin (B1171834) infusion, highlighting its utility in studying inflammatory processes. nih.gov

The specificity of these assays is crucial, as they must distinguish PGFM from other related prostaglandins. The cross-reactivity of one developed antibody was found to be very low with other prostaglandins like PGF2α, PGE2, and TXB2, ensuring the accuracy of the measurements. nih.gov

Utilization as a Substrate or Inhibitor in Biochemical Assays for Enzyme Activity Studies

13,14-Dihydro-15-keto-prostaglandin F2α (PGFM) is a pivotal, stable metabolite of Prostaglandin (B15479496) F2α (PGF2α). The metabolic conversion of PGF2α to PGFM is catalyzed by the sequential action of two enzymes: 15-hydroxy prostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase (Δ¹³-reductase). Consequently, the concentration of PGFM serves as a reliable surrogate marker for the in vivo synthesis of PGF2α and, by extension, the activity of the cyclooxygenase (COX) enzymes that initiate the prostaglandin synthesis cascade. nih.gov

While not typically used as a direct substrate or inhibitor to study other enzymes, its rate of formation is a critical endpoint in assays designed to measure the activity of the PGF2α metabolic pathway. Highly sensitive and specific immunoassays, including enzyme immunoassays (EIA) and radioimmunoassays (RIA), have been developed to quantify PGFM levels for this purpose. nih.govnih.gov

These assays operate on a competitive binding principle. In a typical enzyme immunoassay, a known quantity of PGFM chemically conjugated to an enzyme (like β-galactosidase or horseradish peroxidase) competes with the PGFM present in a biological sample for a limited number of binding sites on a specific anti-PGFM antibody. nih.govmybiosource.com The activity of the enzyme bound to the antibody is then measured, often via a colorimetric or fluorometric reaction, and is inversely proportional to the concentration of PGFM in the sample. nih.govarborassays.com The development of these assays has been crucial for studying the enzymatic lipid peroxidation that occurs via the COX pathways. nih.gov

Table 1: Enzyme Immunoassay (EIA) Characteristics for 13,14-Dihydro-15-keto-PGF2α Quantification

| Assay Parameter | Description | Reference |

| Principle | Competitive Enzyme Immunoassay | |

| Analyte | 13,14-Dihydro-15-keto-PGF2α (PGFM) | |

| Enzyme Conjugate | PGFM conjugated to β-galactosidase or Horseradish Peroxidase (HRP) | nih.govmybiosource.com |

| Detection Method | Fluorometry or Colorimetry (absorbance measured at 405-420 nm) | nih.gov |

| Detection Range | Typically from ~15 pg/ml to 5,000 pg/ml | |

| Application | Measurement of PGFM in plasma, serum, urine, fecal samples, and tissue culture media to determine in vivo PGF2α production. | arborassays.com |

Development and Application of Deuterated and Labeled Analogs for Metabolic Research

The study of prostaglandin metabolism relies heavily on the use of labeled analogs for tracing and quantification. Deuterated and enzyme-labeled versions of 13,14-dihydro-15-keto-PGF2α have been instrumental in advancing metabolic research.

A key application is the use of deuterated PGFM as an internal standard in mass spectrometry-based quantification methods. For instance, 13,14-dihydro-15-keto Prostaglandin F2α-d4 contains four deuterium (B1214612) atoms. bertin-bioreagent.com When added to a biological sample, this heavy-isotope-labeled analog behaves identically to the endogenous compound during extraction, chromatography, and ionization. Its distinct mass allows for precise quantification of the native, unlabeled PGFM by correcting for sample loss during processing, thereby ensuring high accuracy and reproducibility in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govbertin-bioreagent.com

Furthermore, enzyme-labeled PGFM is a fundamental component of the enzyme immunoassays (EIAs) discussed previously. In this application, the PGFM molecule is chemically conjugated to a reporter enzyme, such as β-galactosidase. nih.gov This labeled analog acts as a competitor in the immunoassay, enabling the indirect measurement of the unlabeled PGFM from the sample. nih.gov The validity of these immunoassay techniques has been confirmed by cross-referencing results with GC-MS methods, which often employ deuterated standards. nih.gov

Table 2: Labeled Analogs of 13,14-Dihydro-15-keto-PGF2α in Research

| Labeled Analog | Type of Label | Primary Application | Methodological Principle | Reference |

| 13,14-dihydro-15-keto-PGF2α-d4 | Isotopic (Deuterium) | Internal Standard for Quantification | Mass Spectrometry (GC-MS, LC-MS) | bertin-bioreagent.com |

| PGFM-β-galactosidase conjugate | Enzyme Label | Competitive Tracer in Immunoassays | Enzyme Immunoassay (EIA) | nih.gov |

Exploration in Experimental Disease Models (Non-Clinical)

The measurement of 13,14-dihydro-15-keto-PGF2α is a valuable tool in non-clinical experimental models of inflammation and oxidative stress. Because its parent molecule, PGF2α, is synthesized via the cyclooxygenase (COX) pathway, PGFM levels serve as a dynamic index of COX activity, which is often upregulated during inflammatory processes. nih.gov

In a notable study using an endotoxin-induced acute inflammation model in pigs, researchers demonstrated the utility of a PGFM radioimmunoassay. Following the infusion of endotoxin, a potent inflammatory stimulus, the plasma concentrations of PGFM increased several-fold. nih.gov This finding established a direct correlation between the inflammatory insult and the upregulation of the COX-mediated lipid peroxidation pathway, validating the measurement of PGFM as a key biomarker for in vivo inflammation. nih.gov

Similarly, research into inflammatory bowel disease has utilized models where COX-2 is a key driver of pathology. Studies investigating therapeutic interventions, such as apolipoprotein A-I mimetics, in these models rely on the measurement of eicosanoid metabolites, including PGFM, to gauge the inflammatory state and the efficacy of the intervention. The concentration of PGFM in plasma or tissue provides a quantitative measure of the prostaglandin-mediated inflammatory response.

Table 3: Application of PGFM Measurement in Non-Clinical Inflammation Models

| Experimental Model | Animal Model | Key Finding | Implication | Reference |

| Endotoxin-Induced Acute Inflammation | Pig | Several-fold increase in plasma PGFM levels post-endotoxin infusion. | PGFM is a reliable index of acute inflammatory response and COX-catalyzed lipid peroxidation. | nih.gov |

| COX-2 Dependent Inflammatory Bowel Disease | Not specified | PGFM is a measured metabolite to assess intestinal inflammation. | Quantification of PGFM helps evaluate the severity of inflammation and the effect of potential therapeutics. |

Q & A

Q. Advanced Statistical Methodology

- Pre-specified subgroup analyses : Define subgroups (e.g., gestational age, maternal comorbidities) a priori to avoid Type I errors. Stratified randomization in clinical trials improves validity .

- Interaction testing : Quantify whether treatment effects differ between subgroups (e.g., preeclampsia vs. normotensive cohorts) using multiplicative interaction terms. Report both relative (risk ratios) and absolute (risk differences) measures .

- Meta-regression : Synthesize data from heterogeneous studies by adjusting for covariates like assay sensitivity or sample size .

How should researchers optimize ELISA protocols for quantifying 13,14-dihydro-15-keto-PGF2α in complex biofluids?

Basic Methodology

Stepwise Protocol:

Sample preparation : Acidify urine or amniotic fluid to pH 3–4 with HCl to hydrolyze conjugated metabolites. Centrifuge at 10,000×g for 10 minutes to remove particulates .

Linearity validation : Perform serial dilutions (e.g., 1:2 to 1:16) of high-concentration samples. Acceptable recovery ranges: 80–120% .

Inter-assay precision : Include controls in each plate (e.g., 50 pg/mL and 200 pg/mL). CVs should be <15% across replicates .

What mechanisms underlie the age-dependent variability in 13,14-dihydro-15-keto-PGF2α levels observed in vaginal secretions?

Mechanistic Research Focus

Hypothesis-Driven Approach:

- Hormonal modulation : In females aged 30–45, elevated estrogen upregulates COX-2 expression, increasing PGF2α synthesis. This aligns with 11% higher vaginal secretion levels vs. younger cohorts .

- Receptor density studies : Use Western blotting to compare FP receptor expression in endometrial tissues across age groups. Preclinical models (e.g., ovariectomized mice + hormone replacement) can isolate estrogen’s role .

How can in vitro models replicate the metabolic clearance of 13,14-dihydro-15-keto-PGF2α observed in vivo?

Q. Advanced Model Development

- Hepatocyte co-cultures : Primary human hepatocytes + Kupffer cells metabolize PGF2α via 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Monitor 15-keto metabolites via LC-MS/MS .

- Microfluidic systems : Mimic renal clearance using chip-based models with glomerular endothelial cells. Adjust flow rates to match human renal plasma flow (~600 mL/min) .

What ethical and technical challenges arise when collecting fetal samples for 13,14-dihydro-15-keto-PGF2α research?

Q. Ethical & Practical Considerations

- Informed consent : Clearly explain risks of umbilical cord blood sampling (e.g., hematoma) to participants. Use anonymized residual clinical samples where possible .

- Timing constraints : Process cord plasma within 2 hours post-delivery to prevent metabolite degradation. EDTA tubes + protease inhibitors are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.